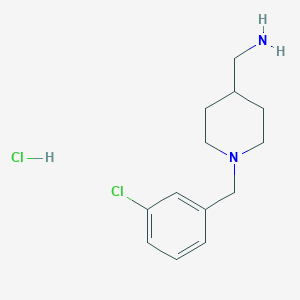

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

CAS No.: 1261230-69-6

Cat. No.: VC8225124

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261230-69-6 |

|---|---|

| Molecular Formula | C13H20Cl2N2 |

| Molecular Weight | 275.21 g/mol |

| IUPAC Name | [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H |

| Standard InChI Key | COTIOFTVIGDHKL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |

| Canonical SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |

Introduction

Structural and Chemical Identification

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine core substituted with a 3-chlorobenzyl group at the 1-position and a methanamine group at the 4-position . The hydrochloride salt form enhances its stability and solubility, a common modification in pharmaceutical compounds.

Key Structural Features:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle.

-

3-Chlorobenzyl Group: A benzyl moiety with a chlorine atom at the meta position.

-

Methanamine Side Chain: A primary amine (-CH₂NH₂) attached to the piperidine ring.

The SMILES notation C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl provides a linear representation of its structure, highlighting the connectivity between the piperidine, benzyl, and amine groups .

Molecular Formula and Weight:

Computed Physicochemical Properties :

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 29.3 Ų |

| LogP (Octanol-Water) | 2.84 (estimated) |

The compound’s moderate polarity (TPSA = 29.3 Ų) and lipophilicity (LogP ≈ 2.84) suggest balanced membrane permeability and solubility, critical for drug-like properties.

Synthesis and Preparation

Critical Reaction Parameters:

-

Temperature: Controlled heating (50–80°C) to avoid side reactions.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile.

-

Purification: Recrystallization or column chromatography to achieve ≥97% purity .

Analytical Characterization

Post-synthesis validation employs:

-

Mass Spectrometry: Molecular ion peak at m/z 275.21 [M+H]⁺.

-

NMR Spectroscopy: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.5–2.0 ppm).

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

-

Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt).

-

Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .

ADME Predictions

| Parameter | Prediction |

|---|---|

| Absorption | Moderate (Caco-2 permeability = 12 × 10⁻⁶ cm/s) |

| Metabolism | Hepatic (CYP3A4 substrate) |

| Half-Life | ~4 hours (estimated) |

These predictions align with trends observed in piperidine-based drugs, though in vivo validation is required .

| Parameter | Specification |

|---|---|

| GHS Pictogram | Warning (exclamation mark) |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Measures | P101, P102, P201 |

Comparative Analysis with Analogous Compounds

Chloro vs. Fluoro Substitution

| Property | (3-Chlorobenzyl) Derivative | (3-Fluorobenzyl) Derivative |

|---|---|---|

| Molecular Weight | 275.21 g/mol | 258.76 g/mol |

| LogP | 2.84 | 2.51 |

| Antimicrobial MIC | Not reported | 8–16 µg/mL |

The chlorine atom’s larger atomic radius and lipophilicity may enhance membrane penetration but reduce metabolic stability compared to fluorine.

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with bacterial efflux pumps or apoptosis pathways.

-

SAR Optimization: Explore substituents at the benzyl or piperidine positions to improve potency.

-

In Vivo Toxicology: Assess acute and chronic toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume